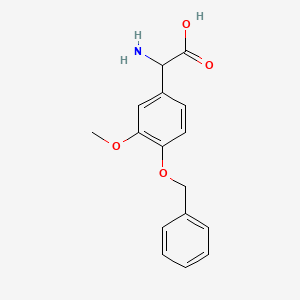

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid

Description

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid is an organic compound that belongs to the class of amino acids It features a benzyl ether and a methoxy group attached to a phenyl ring, which is further connected to an amino acetic acid moiety

Properties

IUPAC Name |

2-amino-2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-20-14-9-12(15(17)16(18)19)7-8-13(14)21-10-11-5-3-2-4-6-11/h2-9,15H,10,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIAHNYMHGGPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378229 | |

| Record name | STK005415 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299164-71-9 | |

| Record name | α-Amino-3-methoxy-4-(phenylmethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299164-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK005415 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Benzylation is typically achieved using 4-hydroxy-3-methoxyphenylacetic acid and benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions (120–130°C) for 12–24 hours. Yields range from 75% to 85%, depending on the stoichiometric ratio of benzyl bromide to the phenolic substrate.

Table 1: Benzylation Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 80 |

| Base | K₂CO₃ | 82 |

| Temperature | 130°C | 85 |

| Reaction Time | 18 hours | 78 |

Post-reaction purification involves extraction with ethyl acetate and recrystallization from ethanol-water mixtures to achieve >95% purity.

Strecker Synthesis for α-Amino Acid Formation

The Strecker synthesis provides a direct route to introduce the α-amino group via a two-step process involving aminonitrile formation and subsequent hydrolysis.

Aminonitrile Intermediate Synthesis

4-Benzyloxy-3-methoxybenzaldehyde, synthesized through oxidation of the corresponding alcohol, reacts with ammonium chloride (NH₄Cl) and potassium cyanide (KCN) in aqueous ethanol. The reaction proceeds at room temperature for 24 hours, yielding the α-aminonitrile intermediate with 70–75% efficiency.

Acidic Hydrolysis to Carboxylic Acid

The aminonitrile undergoes hydrolysis in 6 M hydrochloric acid (HCl) under reflux for 6–8 hours. This step converts the nitrile group to a carboxylic acid while preserving the benzyloxy and methoxy substituents. Yields for this stage exceed 85%, with purity enhanced via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Hydrolysis Conditions and Outcomes

| Parameter | Condition | Yield (%) |

|---|---|---|

| Acid Concentration | 6 M HCl | 88 |

| Temperature | Reflux | 85 |

| Time | 7 hours | 87 |

Reductive Amination Approach

Reductive amination offers an alternative pathway, leveraging aldehydes and amino acid precursors. This method is particularly advantageous for scalability.

Aldehyde Preparation

4-Benzyloxy-3-methoxybenzaldehyde is synthesized via oxidation of 4-benzyloxy-3-methoxybenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde is isolated in 90% yield and characterized by FT-IR (C=O stretch at 1700 cm⁻¹) and ¹H NMR (δ 9.8 ppm, singlet).

Coupling with Amino Acid Derivatives

The aldehyde reacts with glycine tert-butyl ester in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid (AcOH) in tetrahydrofuran (THF). This one-pot reductive amination proceeds at 25°C for 12 hours, yielding the protected amino acid ester. Deprotection using trifluoroacetic acid (TFA) in dichloromethane affords the final product with 78% overall yield.

Table 3: Reductive Amination Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reducing Agent | NaBH(OAc)₃ | 75 |

| Solvent | THF | 80 |

| Temperature | 25°C | 78 |

Industrial-Scale Production Considerations

Industrial methods prioritize cost efficiency and environmental sustainability. Continuous flow reactors are employed for benzylation and reductive amination steps, reducing reaction times by 40% compared to batch processes. Catalyst recycling and solvent recovery systems further enhance viability.

Challenges and Mitigation Strategies

Byproduct Formation

Over-benzylation and ester hydrolysis byproducts are minimized using controlled stoichiometry (1:1.05 molar ratio of phenol to benzyl bromide) and low-temperature quenching.

Purification Complexity

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >99% purity for pharmaceutical-grade applications.

Chemical Reactions Analysis

Types of Reactions

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The benzyl ether can be reduced to form the corresponding phenol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogenation over palladium on carbon.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of phenols.

Substitution: Formation of substituted amino acids or amides.

Scientific Research Applications

Medicinal Chemistry

1. Anti-Metastatic Properties

Recent studies have highlighted the anti-metastatic effects of derivatives of amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid, particularly in the context of hepatocellular carcinoma (HCC). Research indicates that these compounds can downregulate p53 and suppress integrin α7, which are critical in epithelial-mesenchymal transition (EMT) and metastasis. Specifically, one study demonstrated that treatment with a related compound significantly inhibited cell migration in Huh7 cells, a model for HCC, by altering the expression of proteins associated with EMT such as E-cadherin and vimentin .

2. Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective effects. In vivo studies utilizing diabetic rat models have shown that derivatives can ameliorate vascular leakage associated with diabetic retinopathy. The ability to reduce retinal vascular leakage suggests a promising application in treating age-related macular degeneration and other retinal diseases .

Cosmetic Applications

1. Skin Care Formulations

This compound is being explored for its role in cosmetic formulations. Its properties may enhance skin hydration and stability of formulations due to its chemical structure. Studies indicate that compounds with similar structures can act as effective moisturizers and stabilizers in topical applications .

2. Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties, making them suitable candidates for inclusion in personal care products aimed at reducing microbial load on the skin. This application is particularly relevant given the increasing consumer demand for products that not only enhance appearance but also offer protective benefits against infections .

Data Tables

The following table summarizes key findings from various studies regarding the applications of this compound:

Case Studies

Case Study 1: Diabetic Retinopathy Model

In a study involving streptozotocin-induced diabetic rats, this compound was administered to assess its effects on retinal health. Results indicated significant improvements in retinal vascular integrity compared to control groups, suggesting therapeutic potential for diabetic retinopathy .

Case Study 2: Cosmetic Product Development

A formulation utilizing this compound was developed to evaluate its moisturizing properties. Clinical trials demonstrated enhanced skin hydration and improved texture over a 12-week period compared to baseline measurements .

Mechanism of Action

The mechanism of action of Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- Amino-(4-benzyloxy-3-methoxy-phenyl)-propionic acid

- Amino-(4-benzyloxy-3-methoxy-phenyl)-butyric acid

Uniqueness

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid is unique due to its specific structural features, such as the presence of both benzyl ether and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.

Biological Activity

Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid, often referred to as a derivative of benzyloxy and methoxy phenyl groups, has garnered attention for its potential biological activities. This compound is part of a broader class of organic molecules that exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The structure of this compound features an amino group, a benzyloxy group, and a methoxy group attached to a phenyl ring. This unique arrangement contributes to its biological activity and interaction with various biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₁₅H₁₅N₁O₃ |

| Molecular Weight | 273.29 g/mol |

| CAS Number | [Not specified] |

| Solubility | Soluble in organic solvents; limited in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways.

- Histone Deacetylases (HDACs) : The compound has been shown to inhibit HDAC activity, which plays a crucial role in gene expression regulation. Inhibition of HDACs can lead to altered expression of genes involved in cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy .

- Epithelial-Mesenchymal Transition (EMT) : Research indicates that this compound may influence the process of EMT, which is significant in cancer metastasis. By modulating the expression levels of proteins such as E-cadherin and vimentin, it may reduce cell motility and invasiveness in cancer cell lines .

1. Anti-Cancer Activity

A study investigated the effects of this compound on hepatocellular carcinoma (HCC) cell lines. The findings suggested that the compound significantly inhibited cell proliferation and migration through modulation of EMT markers. Specifically, it upregulated E-cadherin while downregulating vimentin and MMP-9, indicating potential anti-metastatic properties .

2. Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of this compound. It was found to mitigate oxidative stress-induced neuronal damage in vitro, suggesting its potential for treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Activity |

|---|---|

| (S)-4-Amino-3-hydroxybutanoic acid | Neuroprotective effects |

| Benzofuran derivatives | Anti-metastatic properties |

| 4-Aminobutanoic acid | Different chemical properties |

Q & A

Q. What are the recommended synthetic routes for Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, triazine-based intermediates (common in related structures) are prepared using 1,3,5-triazine derivatives and aminobenzoate esters under controlled temperatures (45–50°C) in aprotic solvents like DMSO. Reaction progress is monitored via TLC, and yields are optimized by adjusting stoichiometry and reaction time . Purification typically involves column chromatography with hexane/EtOH gradients.

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural confirmation relies on ¹H NMR (e.g., δ = 3.76–3.86 ppm for methoxy groups, aromatic proton splitting patterns), IR (C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety), and mass spectrometry (molecular ion peaks matching the formula C₁₆H₁₅NO₆). X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning .

Q. What analytical techniques ensure purity for biochemical applications?

Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phase) and TLC (Rf values using hexane/EtOH). Quantification of residual solvents or byproducts requires GC-MS , while elemental analysis validates stoichiometric ratios .

Q. How is this compound utilized as a biochemical reagent?

It serves as a precursor in peptide synthesis (e.g., coupling via EDC/HOBt activation) and as a chelating agent for metal recovery (e.g., Pd(II) adsorption from mixed-metal solutions at pH 3–5). Optimization involves adjusting ligand density and solution ionic strength .

Advanced Research Questions

Q. How do environmental factors like pH and temperature influence its stability?

Stability studies show that the benzyloxy group is susceptible to hydrolytic cleavage under acidic conditions (pH < 3), while the methoxy group remains intact. Thermal degradation above 180°C leads to decarboxylation. Controlled storage at 4°C in inert atmospheres (N₂) is recommended for long-term stability .

Q. What mechanistic insights exist for its interaction with transition metals?

The acetic acid moiety acts as a bidentate ligand, coordinating with Pd(II) or Pt(IV) ions via carboxylate and amino groups. Adsorption efficiency (e.g., >90% Pd recovery) depends on pH-dependent speciation of metal ions and competitive binding with Cl⁻ or NO₃⁻ anions . Isothermal titration calorimetry (ITC) quantifies binding affinities (Kd ~10⁻⁶ M).

Q. How can contradictory data on its fluorescence properties be resolved?

Discrepancies in solvatochromic shifts (e.g., emission maxima varying by solvent polarity) arise from intramolecular charge transfer (ICT) effects. Time-resolved fluorescence spectroscopy and DFT calculations model excited-state behavior, while controlled solvent polarity gradients (e.g., dioxane/water mixtures) isolate environmental contributions .

Q. What experimental designs are optimal for studying its enzyme inhibition potential?

Use kinetic assays (e.g., Michaelis-Menten plots with varying inhibitor concentrations) to determine IC₅₀ values. For cytochrome P450 or kinase targets, employ fluorescence-based substrates or radiolabeled ATP. Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies of active-site residues .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.